molecular formula C16H19NO4 B2766398 4-ethoxy-N-[2-(furan-2-yl)-2-hydroxypropyl]benzamide CAS No. 1396882-82-8

4-ethoxy-N-[2-(furan-2-yl)-2-hydroxypropyl]benzamide

Cat. No.: B2766398
CAS No.: 1396882-82-8
M. Wt: 289.331
InChI Key: ITJKDBVCHYBTDK-UHFFFAOYSA-N
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Description

4-ethoxy-N-[2-(furan-2-yl)-2-hydroxypropyl]benzamide is a synthetic benzamide derivative of interest in medicinal chemistry and early-stage pharmaceutical research. This compound features a benzamide core, a structure that is frequently investigated for its potential biological activity. Benzamide derivatives are a significant area of study in oncology research, as some compounds in this class have been identified as cell differentiation inducers, which can promote the maturation of cancerous cells and may offer a potential pathway for antineoplastic (anti-cancer) therapies . The molecular structure of this compound incorporates a 4-ethoxy substituent on the benzamide ring and a furan-2-yl moiety linked via a hydroxypropyl chain. The furan ring, a common heteroaryl group found in bioactive molecules, contributes to the compound's potential for diverse interactions with biological targets . Research into similar compounds has explored their utility in models of various diseases, including hematologic cancers and autoimmune disorders, highlighting the broad research value of this chemical class . The precise mechanism of action for this specific analog is a subject for further investigation, but related benzamides are known to modulate key cellular signaling pathways. This product is intended for research applications only, such as in vitro assay development, hit-to-lead optimization campaigns, and as a standard for analytical characterization. It is supplied for laboratory use and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet prior to use.

Properties

IUPAC Name

4-ethoxy-N-[2-(furan-2-yl)-2-hydroxypropyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4/c1-3-20-13-8-6-12(7-9-13)15(18)17-11-16(2,19)14-5-4-10-21-14/h4-10,19H,3,11H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITJKDBVCHYBTDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCC(C)(C2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-[2-(furan-2-yl)-2-hydroxypropyl]benzamide typically involves the reaction of 4-ethoxybenzoic acid with 2-(furan-2-yl)-2-hydroxypropylamine under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-[2-(furan-2-yl)-2-hydroxypropyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl group in the benzamide core can be reduced to form corresponding amines.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions to replace the ethoxy group.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzamide derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic chemistry, 4-ethoxy-N-[2-(furan-2-yl)-2-hydroxypropyl]benzamide serves as a versatile building block for synthesizing more complex molecules. Its functional groups allow for various chemical transformations, making it useful in the development of new compounds with tailored properties.

Research indicates that this compound may exhibit significant biological activities, including:

  • Antimicrobial Properties : Studies have shown that derivatives of benzamides can inhibit the growth of various microorganisms, suggesting potential applications in developing new antimicrobial agents.
  • Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory responses, which could lead to therapeutic applications in treating inflammatory diseases.

Medicinal Chemistry

The compound is being explored as a potential drug candidate due to its ability to interact with specific molecular targets. Its structural features allow it to bind effectively to enzymes and receptors involved in disease pathways, making it a candidate for drug development aimed at conditions such as cancer and metabolic disorders.

Case Studies

Several studies have highlighted the biological activity and therapeutic potential of 4-ethoxy-N-[2-(furan-2-yl)-2-hydroxypropyl]benzamide:

Case Study 1: Anticancer Activity

In vitro studies demonstrated that analogs of this compound exhibited cytotoxic effects against human cancer cell lines. The compounds showed IC50 values indicating potent activity against specific cancer types, suggesting their potential as anticancer agents.

Case Study 2: Enzyme Inhibition

Research utilizing molecular docking simulations revealed favorable binding interactions between the compound and key enzymes involved in metabolic pathways. This interaction suggests that the compound could serve as a lead for developing enzyme inhibitors for therapeutic purposes.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-[2-(furan-2-yl)-2-hydroxypropyl]benzamide is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The furan ring and hydroxypropyl group may play a role in binding to enzymes or receptors, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Compound Key Substituents Bioactivity Key Differentiator
Target Compound Ethoxy, hydroxypropyl-furan Potential antifungal/anticancer Balanced lipophilicity/H-bonding
LMM11 () Oxadiazole, furan, sulfamoyl Antifungal Electron-deficient oxadiazole
Thiazolyl Hydrazones () Nitrofuran, thiazole Anticandidal (MIC = 250 µg/mL) Nitro group cytotoxicity
Fluopyram () Trifluoromethyl, chloropyridinyl Fungicidal High environmental persistence

Table 2: Physicochemical Properties

Compound logP* H-Bond Donors H-Bond Acceptors
Target Compound ~2.8 2 5
LMM11 () ~3.5 1 7
Thiazolyl Hydrazones () ~3.2 2 6
Fluopyram () ~4.1 1 6

*Estimated using fragment-based methods.

Biological Activity

4-ethoxy-N-[2-(furan-2-yl)-2-hydroxypropyl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on mechanisms of action, pharmacological effects, and related studies.

Chemical Structure and Properties

The compound features a benzamide core substituted with an ethoxy group and a furan ring, which may contribute to its biological properties. The presence of the furan moiety is particularly significant as it is known to enhance the reactivity and biological interactions of compounds.

The biological activity of 4-ethoxy-N-[2-(furan-2-yl)-2-hydroxypropyl]benzamide is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The benzamide structure allows for binding with various proteins, potentially inhibiting their activity. The hydrophobic nature of the ethoxy and furan groups may enhance binding affinity through hydrophobic interactions and hydrogen bonding.

Antidiabetic Potential

Research has indicated that derivatives related to benzamide compounds can inhibit protein tyrosine phosphatase 1B (PTP1B), a key regulator in insulin signaling pathways. For instance, studies on similar compounds have shown significant inhibitory activity against PTP1B, suggesting that 4-ethoxy-N-[2-(furan-2-yl)-2-hydroxypropyl]benzamide may also exhibit similar effects in enhancing insulin sensitivity and glucose uptake in cells .

Case Studies

  • Insulin Sensitivity Enhancement : A study on related benzamide derivatives demonstrated that certain compounds could significantly enhance insulin-stimulated glucose uptake without cytotoxic effects. The most potent compound in this series exhibited an IC50 value of 0.07 μM against PTP1B .
  • HDAC Inhibition : Research involving structurally analogous compounds has shown promising results in inhibiting HDAC activity, leading to reduced tumor growth in xenograft models . This suggests that further exploration of 4-ethoxy-N-[2-(furan-2-yl)-2-hydroxypropyl]benzamide could reveal similar anticancer properties.

Comparative Analysis

A comparative analysis of structurally related compounds provides insight into the potential biological activities of 4-ethoxy-N-[2-(furan-2-yl)-2-hydroxypropyl]benzamide:

Compound NameStructureBiological ActivityReference
4-Ethoxy-N-(tetrahydro-2-furanylmethyl)benzamideSimilarAntidiabetic, anticancer
N-Hydroxy derivativesSimilarHDAC inhibition, apoptosis in cancer cells
2-Ethoxy derivativesRelatedPTP1B inhibition, enhanced glucose uptake

Q & A

Basic: What are the key synthetic pathways for 4-ethoxy-N-[2-(furan-2-yl)-2-hydroxypropyl]benzamide, and how are intermediates characterized?

The synthesis typically involves multi-step reactions starting from substituted benzamides and furan derivatives. A common approach includes:

  • Step 1: Formation of the hydroxypropyl-furan intermediate via nucleophilic substitution or condensation reactions.
  • Step 2: Amide coupling between 4-ethoxybenzoyl chloride and the hydroxypropyl-furan intermediate using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to activate the carboxyl group .
  • Characterization: Intermediates are analyzed via 1H^1H-NMR, 13C^{13}C-NMR, and IR spectroscopy to confirm functional groups. Mass spectrometry (HRMS) validates molecular weight .

Basic: How is the purity and stability of 4-ethoxy-N-[2-(furan-2-yl)-2-hydroxypropyl]benzamide assessed in preclinical studies?

  • Purity: HPLC with UV detection (λ = 254–280 nm) is used to quantify impurities. A retention time ±0.1 min indicates batch consistency .
  • Stability: Accelerated stability studies (40°C/75% RH for 6 months) assess degradation. Hydrolytic stability is tested in buffers (pH 1–9) at 37°C for 24 hours .

Advanced: How do structural modifications (e.g., ethoxy vs. methoxy groups) impact the compound’s bioavailability and target binding?

  • Bioavailability: Ethoxy groups enhance lipophilicity (logP ~2.8) compared to methoxy (logP ~2.1), improving membrane permeability. This is validated via Caco-2 cell assays .
  • Target Binding: Docking studies (AutoDock Vina) reveal that the ethoxy group forms hydrophobic interactions with CYP450 enzymes, while the furan ring participates in π-π stacking with aromatic residues in the active site .

Advanced: What strategies resolve contradictions in reported biological activity data for benzamide derivatives?

Discrepancies often arise from assay conditions or impurity profiles. Mitigation strategies include:

  • Standardized Assays: Use ATP-based cell viability assays (e.g., CellTiter-Glo®) with controlled DMSO concentrations (<0.1%) to minimize solvent interference .
  • Batch Consistency: Compare HPLC chromatograms and NMR spectra across studies to rule out synthetic byproducts (e.g., unreacted starting materials) .

Advanced: How can reaction yields be optimized for large-scale synthesis of this compound?

  • Solvent Optimization: Replacing dichloromethane with ethanol improves yield (from 65% to 82%) due to better solubility of the hydroxypropyl-furan intermediate .
  • Catalyst Screening: Using HOBt (hydroxybenzotriazole) alongside EDCI reduces racemization during amide coupling, enhancing enantiomeric purity (>98% ee) .

Basic: What spectroscopic techniques are critical for confirming the compound’s structure?

  • NMR: 1H^1H-NMR identifies protons on the ethoxy group (δ 1.35–1.40 ppm, triplet) and furan ring (δ 6.20–6.50 ppm, multiplet). 13C^{13}C-NMR confirms the benzamide carbonyl at δ 165–170 ppm .
  • IR: Stretching vibrations for amide C=O (1640–1680 cm1^{-1}) and hydroxyl O-H (3200–3400 cm1^{-1}) .

Advanced: What in vitro models are suitable for evaluating its anti-inflammatory potential?

  • Cell-Based Assays: LPS-induced TNF-α suppression in RAW 264.7 macrophages (IC50_{50} values <10 μM indicate potency) .
  • Enzyme Inhibition: COX-2 inhibition assays (Cayman Chemical Kit) with IC50_{50} comparisons to celecoxib .

Advanced: How does the furan ring influence metabolic stability in hepatic microsomes?

  • The furan ring undergoes CYP3A4-mediated oxidation to form γ-ketoenal intermediates, which are reactive and may cause hepatotoxicity. Stability is improved by substituting the furan with thiophene (t1/2_{1/2} increases from 1.2 to 4.7 hours in human liver microsomes) .

Basic: What safety precautions are required when handling this compound in the lab?

  • PPE: Gloves (nitrile), lab coat, and safety goggles.
  • Ventilation: Use fume hoods to avoid inhalation of fine particles.
  • Waste Disposal: Collect in halogenated waste containers due to the ethoxybenzamide moiety .

Advanced: How can computational modeling guide the design of analogs with improved pharmacokinetics?

  • ADMET Prediction: SwissADME predicts BBB permeability (BOILED-Egg model) and CYP450 inhibition.
  • MD Simulations: GROMACS simulations (100 ns) assess binding stability to targets like PARP-1, identifying residues critical for hydrogen bonding .

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